4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE
Overview
Description
4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C24H22N4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps:
Formation of the Electrophile: The process begins with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: The electrophiles are then coupled with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), in the presence of lithium hydride (LiH) as an activator.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the piperazine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to the presence of pharmacologically active amide and piperazine moieties.
Materials Science: The compound’s structural complexity makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is not well-documented. compounds with similar structures often interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring can enhance bioactivity by facilitating positive interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
- Cyclohexyl {4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone
Uniqueness
4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is unique due to its specific combination of a nitro group, a phenyl group, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(18-10-12-20(13-11-18)28(31)32)25-22-9-5-4-8-21(22)24(30)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMWJCKEIWFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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